N-(2-benzoyl-4-chlorophenyl)-3-methoxy-2-naphthamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-methoxy-2-naphthamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 belongs to the class of naphthalene derivatives and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis and Characterization
- Research into compounds related to "N-(2-benzoyl-4-chlorophenyl)-3-methoxy-2-naphthamide" often involves the synthesis and characterization of derivatives with potential for various applications. For instance, studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share structural motifs with the target compound, have been conducted. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing insights into their structural and chemical properties (Özer, Arslan, VanDerveer, & Külcü, 2009).
Crystal Structure Analysis
- Detailed crystal structure analyses of compounds with similar chemical frameworks are essential for understanding the molecular conformation and potential interactions in solid state. For example, the study of 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene, a compound related in structure, revealed the dihedral angle between the naphthalene ring system and the benzene ring, showcasing the compound's spatial arrangement (Mitsui, Nakaema, Noguchi, Okamoto, & Yonezawa, 2008).
Photochemical Studies
- The exploration of photochemical properties of related compounds, such as Naphthodioxinone-1,3-benzodioxole, serves as a foundation for developing novel photoinitiators for free radical polymerization, indicating potential industrial applications in polymer sciences (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Fungicidal Activity
- The fungicidal activity of naphthoquinone derivatives, which are structurally related to the compound , highlights the potential of these compounds in developing new pesticides. Such studies provide insights into the activity spectrum and optimization for agricultural applications (Clark, 1984).
Catalytic Applications
- Investigations into the catalytic reactions involving benzoyl chlorides and alkynes facilitated by iridium catalysts offer insights into synthetic routes for producing substituted naphthalenes and anthracenes, showcasing the versatility of related compounds in organic synthesis (Yasukawa, Satoh, Miura, & Nomura, 2002).
Photophysics and Photochemistry
- The study of self-sensitized photolysis and intramolecular triplet–triplet energy transfer in compounds bearing the benzophenone and naphthoyl groups sheds light on the photophysical properties and potential applications in photochemical reactions (Nagakubo, Kubota, Kubo, Kaneko, Sakurai, & Inoue, 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit insecticidal and acaricidal activities against oriental armyworm (mythimna separata), spider mite (tetranychus cinnabarinus) as well as antifungal activities against eight phytopathogens .
Biochemical Pathways
It can be inferred that the compound may interfere with the normal functioning of the targets it acts upon, leading to their insecticidal, acaricidal, and antifungal effects .
Result of Action
The compound’s insecticidal, acaricidal, and antifungal activities suggest that it likely disrupts essential biological processes in these organisms .
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO3/c1-30-23-14-18-10-6-5-9-17(18)13-21(23)25(29)27-22-12-11-19(26)15-20(22)24(28)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJYPYZHTZHUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide |
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